1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
CAS No.: 171672-94-9
Cat. No.: VC0067724
Molecular Formula: C7H10N2O3
Molecular Weight: 170.168
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 171672-94-9 |
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Molecular Formula | C7H10N2O3 |
Molecular Weight | 170.168 |
IUPAC Name | 1-ethyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H10N2O3/c1-2-9-6(10)4-3-5(8-9)7(11)12/h2-4H2,1H3,(H,11,12) |
Standard InChI Key | XRORRKQSIDGTSK-UHFFFAOYSA-N |
SMILES | CCN1C(=O)CCC(=N1)C(=O)O |
Introduction
Chemical Identity and Structure
1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS: 171672-94-9) belongs to the pyridazine family of heterocyclic compounds. Its chemical structure consists of a six-membered aromatic ring containing two nitrogen atoms (pyridazine core) with specific functionalization. The compound features a carboxylic acid group at the 3-position, an ethyl group attached to one of the nitrogen atoms, and a keto group (6-oxo) that contributes to its reactivity profile . The partially saturated nature of the ring, indicated by the "tetrahydro" designation, significantly influences its three-dimensional conformation and potential binding properties when interacting with biological systems.
Structural Characteristics
The molecular structure of 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid incorporates several key functional moieties that determine its chemical behavior:
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A pyridazine core (six-membered ring with two adjacent nitrogen atoms)
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A carboxylic acid group (-COOH) at the 3-position
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An ethyl group (-CH₂CH₃) attached to one nitrogen atom (N-1 position)
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A carbonyl group (C=O) at the 6-position
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Partial saturation of the ring (tetrahydro), affecting its conformational flexibility
These structural elements create a molecule with multiple potential reaction sites, enabling its use as a versatile starting material for further chemical derivatization and pharmaceutical development.
Basic Properties
The fundamental properties of this compound are summarized in the following table:
Property | Value |
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Chemical Formula | C₇H₁₀N₂O₃ |
Molecular Weight | 170.17 g/mol |
CAS Registry Number | 171672-94-9 |
Appearance | Not specified in literature |
Melting Point | Not reported in available sources |
Solubility | Not explicitly reported |
IUPAC Name | 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid |
Physical and Chemical Properties
The physical and chemical properties of 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid are determined by its molecular structure and functional groups. While detailed experimental data on this specific compound is limited in the available literature, certain properties can be inferred from its structure.
Solubility and Physical State
Based on its structure containing both polar groups (carboxylic acid, amide-like functionality) and a small lipophilic portion (ethyl group), this compound likely exhibits moderate solubility in polar organic solvents such as alcohols, DMSO, and DMF. The carboxylic acid functionality suggests potential water solubility, especially in basic conditions where the acid can be deprotonated to form a more soluble salt . At standard conditions, it is likely a crystalline solid, as is typical for small heterocyclic compounds with similar structures.
Reactivity Profile
The compound contains multiple reactive functional groups that enable various chemical transformations:
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The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions
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The 6-oxo (keto) group can undergo nucleophilic addition reactions
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The partially saturated ring system may undergo oxidation to form a fully aromatic system
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The nitrogen atoms in the pyridazine ring can act as nucleophiles in certain conditions
These reactivity patterns make the compound valuable in synthetic organic chemistry as a building block for more complex structures.
Applications and Research Significance
1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has potential applications in various fields, particularly in pharmaceutical chemistry and organic synthesis.
Pharmaceutical Applications
The compound's structure suggests potential pharmaceutical relevance for several reasons:
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The pyridazine core is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds
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The partially saturated ring system provides conformational flexibility that can be advantageous for receptor binding
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The carboxylic acid group offers a handle for further derivatization or can participate directly in interactions with biological targets
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Similar heterocyclic structures have shown various pharmacological activities including anti-inflammatory, antihypertensive, and anticancer properties
Synthetic Utility
As a versatile small molecule scaffold, this compound can serve as a valuable building block in the synthesis of more complex molecules . The presence of multiple functional groups allows for selective modifications to create libraries of derivatives with potentially diverse biological activities.
Research Applications
The compound may be utilized in research as:
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A starting material for the synthesis of pharmaceutical candidates
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A model compound for studying heterocyclic chemistry
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A building block for the preparation of specialized reagents or ligands
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A scaffold for diversity-oriented synthesis approaches
Supplier | Catalog Reference | Quantity | Price | Purity |
---|---|---|---|---|
CymitQuimica | 3D-WGA67294 | 250 mg | 420.00 € | Min. 95% |
CymitQuimica | 3D-WGA67294 | 2500 mg | 1,510.00 € | Min. 95% |
American Elements | Not specified | Not specified | Not specified | Not specified |
BenchChem | B575196 | Not specified | Not specified | Not specified |
The compound appears to be relatively specialized, as reflected in its pricing structure .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid and related compounds can provide insights into their potential applications and biological activities.
Comparison with Related Compounds
Several structurally related compounds appear in the scientific literature, including:
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1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS: 33548-32-2) - differs only in the N-substituent (methyl instead of ethyl)
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1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 171672-98-3) - has a higher degree of unsaturation in the ring
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6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS: 27372-38-9) - lacks the N-ethyl substituent
Comparing these compounds could help elucidate the influence of N-alkylation and ring saturation on chemical reactivity and potential biological activity.
Structural Features and Biological Relevance
The key structural features that may contribute to this compound's potential biological relevance include:
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The pyridazine ring system, which can serve as a hydrogen bond acceptor through its nitrogen atoms
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The carboxylic acid group, which can form hydrogen bonds and ionic interactions with biological targets
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The carbonyl group at the 6-position, providing additional hydrogen bond acceptor capability
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The N-ethyl group, contributing hydrophobic interactions and influencing the compound's lipophilicity
These structural elements collectively determine the compound's three-dimensional shape, electronic distribution, and ability to interact with biological macromolecules.
Future Research Directions
The study of 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid presents several promising avenues for future research.
Synthetic Derivatization
Future research could focus on:
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Development of novel synthetic pathways to access this compound more efficiently
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Preparation of libraries of derivatives by modifying the carboxylic acid group, the ethyl substituent, or the ring system
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Exploration of selective functionalization methods to introduce additional substituents at specific positions
Biological Activity Screening
Given its structural features, the compound could be evaluated for:
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Enzyme inhibitory activity, particularly against targets where carboxylic acid-containing ligands are known to bind
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Receptor binding studies to assess potential activity as a pharmacophore
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Antimicrobial, antiviral, or anticancer activity
Computational Studies
Computational approaches could provide insights into:
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Electronic structure and reactivity patterns
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Binding modes with potential biological targets
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Structure-activity relationships through comparison with related compounds
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Rational design of more potent or selective derivatives
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